N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(4-Chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic compound featuring a pyrazole-pyrimidinone core linked to a 4-chlorophenyl acetamide moiety. Its structure integrates multiple functional groups, including a chlorinated aromatic ring, pyrazole, and a dihydropyrimidinone scaffold, which are common in bioactive molecules. The compound’s stereoelectronic properties are influenced by the electron-withdrawing chlorine substituent and the methyl/ethyl groups, which modulate solubility, stability, and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-5-17-14(4)22-20(26-13(3)10-12(2)24-26)25(19(17)28)11-18(27)23-16-8-6-15(21)7-9-16/h6-10H,5,11H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSLJIVMLHHLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)Cl)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, a compound with the CAS number 1063331-94-1, has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory properties, interactions with various biological targets, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C17H16ClN7 |
| Molecular Weight | 353.81 g/mol |
| CAS Number | 1063331-94-1 |
| MDL Number | MFCD26097265 |
| Purity | ≥ 98% |
Structural Characteristics
The compound features a chlorophenyl group and a pyrazole moiety, which are significant in enhancing its biological activity. The presence of the dihydropyrimidine structure contributes to its pharmacological effects.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds containing pyrazole and dihydropyrimidine structures. In particular, derivatives similar to this compound have shown promising results in various assays.
Case Studies
- In Vivo Studies : A study conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives exhibited significant inhibition of paw edema in acute inflammatory models in rats. The compound's anti-inflammatory efficacy was comparable to standard treatments like diclofenac sodium .
- COX Inhibition : Research indicates that similar compounds display potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in managing inflammation. For instance, certain derivatives showed IC50 values ranging from 0.034 to 0.052 μM against COX enzymes .
- Histopathological Analysis : Histopathological evaluations revealed minimal degenerative changes in vital organs (stomach, liver, kidneys) after administration of these compounds, suggesting a favorable safety profile alongside their therapeutic effects .
The anti-inflammatory activity is hypothesized to stem from the inhibition of pro-inflammatory mediators and enzymes such as COX and lipoxygenase pathways. The structural components of the compound facilitate binding to these targets, leading to reduced synthesis of inflammatory prostaglandins and leukotrienes.
Other Biological Activities
Beyond anti-inflammatory effects, pyrazole derivatives have been investigated for additional pharmacological activities:
- Anticancer Activity : Some compounds within this class have shown promise as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .
- Antioxidant Properties : The antioxidant capacity of similar compounds has been noted, which may contribute to their overall therapeutic efficacy by mitigating oxidative stress-related damage .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exhibit promising anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Research has demonstrated that these compounds can disrupt critical signaling pathways involved in tumor growth and metastasis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses significant activity against a range of bacteria and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis, which is crucial for microbial growth .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases .
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their effects on human cancer cell lines. The results indicated that specific modifications to the molecular structure enhanced anticancer activity significantly. The most potent derivative induced apoptosis in over 70% of treated cells within 48 hours .
Case Study 2: Antimicrobial Efficacy
A research team conducted a series of experiments to assess the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Chemical Reactions Analysis
Potential Chemical Reactions
Given its structural components, N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can participate in various chemical reactions:
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Nucleophilic Substitution : The acetamide group can undergo nucleophilic substitution reactions, potentially replacing the acetyl group with other nucleophiles.
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Electrophilic Aromatic Substitution : The pyrazole ring, being electron-rich, may participate in electrophilic aromatic substitution reactions.
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Cyclization and Condensation : The dihydropyrimidine core can undergo cyclization or condensation reactions under appropriate conditions.
Data Table: Chemical Reactions and Conditions
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| Nucleophilic Substitution | Presence of nucleophile (e.g., amine), solvent (e.g., DMF), temperature control | Replacement of acetamide group |
| Electrophilic Aromatic Substitution | Electrophile (e.g., nitronium ion), solvent (e.g., nitromethane) | Substitution on the pyrazole ring |
| Cyclization/Condensation | High temperature, specific catalysts (e.g., acid or base) | Formation of new rings or modification of existing ones |
Research Findings and Implications
Research into compounds with similar structures suggests potential applications in medicinal chemistry, particularly in developing drugs with anti-inflammatory, analgesic, or antifungal properties . The presence of a pyrazole moiety is often associated with anti-inflammatory activities, while the dihydropyrimidine core can contribute to various biological processes.
Biological Activities:
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Anti-inflammatory : Potential for reducing inflammation through interaction with specific biological targets.
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Antifungal : May exhibit antifungal properties due to structural similarities with known antifungal agents.
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Pharmacological Properties : The dihydropyrimidine core is significant in various biological processes, suggesting potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole-pyrimidinone acetamide derivatives. Structural analogs differ primarily in substituents on the pyrimidinone ring and the aromatic acetamide moiety. Below is a detailed comparison with key analogs:
Substituent Modifications on the Aromatic Ring
- Target Compound : 4-Chlorophenyl group.
- Analog 1: 2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (). Difference: The 4-chlorophenyl group is replaced with a 4-trifluoromethylphenyl group.
- Analog 2: N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (). Difference: The 4-chlorophenyl acetamide is substituted with a 4-nitrophenyl group, and the pyrimidinone core is replaced with a thiazole ring.
Core Scaffold Variations
- Target Compound: Pyrimidinone ring fused with pyrazole.
- Analog 3: Compounds with tetrahydropyrimidin-1(2H)-yl groups (). Difference: The dihydropyrimidinone ring is saturated (tetrahydropyrimidine).
Table 1: Structural and Electronic Comparison
*Calculated based on molecular formulas.
Analytical Characterization
- Spectroscopy: FT-IR: The target compound’s carbonyl (C=O) stretch at ~1680 cm⁻¹ and N-H bend at ~1540 cm⁻¹ align with pyrimidinone analogs (). NMR: Methyl groups on pyrazole (δ ~2.1–2.3 ppm) and the 4-chlorophenyl proton (δ ~7.3 ppm) are characteristic ().
- Crystallography : Tools like SHELX () and CCP4 () are critical for resolving hydrogen-bonding patterns, which differ between analogs due to substituent effects .
Table 2: Key Analytical Data
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent) and identify optimal conditions. For example, in analogous heterocyclic syntheses, reactions with Appel salt were optimized by testing bases (e.g., triethylamine vs. DBU), temperatures (0°C to reflux), and reaction times . Coupled with HPLC or NMR monitoring, this approach resolves competing reaction pathways (e.g., imine/amine tautomerization) .
Q. How can NMR spectroscopy resolve tautomeric or conformational ambiguities in this compound?
- Methodological Answer : Perform 1D/2D NMR experiments (e.g., , , HSQC, NOESY) in deuterated solvents (DMSO-d6 or CDCl3). For example, NMR signals at δ 11.20–10.10 ppm may indicate NH protons in tautomeric equilibria, while NOESY correlations can confirm spatial proximity of substituents (e.g., pyrazolyl/pyrimidinone interactions) . Integrate dynamic NMR (variable-temperature studies) to assess exchange processes.
Q. What crystallographic tools are suitable for determining its solid-state structure?
- Methodological Answer : Use SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) for small-molecule crystallography. Refinement against high-resolution data (e.g., synchrotron sources) minimizes errors in thermal parameters. For twinned crystals, employ the CCP4 suite (e.g., CELL_NOW for unit cell determination, TWINLAW for twin law identification) .
Advanced Research Questions
Q. How can computational methods predict electronic properties relevant to biological activity?
- Methodological Answer : Use Multiwfn to calculate electrostatic potential (ESP) maps, electron localization function (ELF), and Fukui indices. These identify nucleophilic/electrophilic sites (e.g., pyrimidinone carbonyl groups) for hypothesizing drug-target interactions. Topology analysis (AIM) quantifies bond critical points, aiding in understanding hydrogen-bonding motifs .
Q. What statistical approaches resolve contradictions in bioactivity data across assays?
- Methodological Answer : Apply multivariate regression or machine learning (e.g., partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity. For example, in analogous dithiazoles, discrepancies in antimicrobial IC50 values were resolved by normalizing data against control compounds and accounting for assay-specific variables (e.g., bacterial strain variability) .
Q. How to address polymorphism in crystallographic studies of this compound?
- Methodological Answer : Screen crystallization conditions (solvent, temperature, additives) to isolate polymorphs. Use PXRD to confirm phase purity and DSC/TGA to assess thermal stability. For structural comparisons, refine each polymorph with SHELXL and analyze packing motifs (e.g., π-π stacking, hydrogen-bond networks) using Mercury .
Q. What advanced NMR techniques characterize dynamic processes in solution?
- Methodological Answer : Employ EXSY (Exchange Spectroscopy) or relaxation experiments to quantify tautomerization rates. For example, in pyrazolyl-pyrimidinone systems, exchange rates between amine/imine forms can be modeled using Bloch-McConnell equations .
Data Analysis & Validation
Q. How to validate computational docking poses with experimental data?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with SAXS (Small-Angle X-ray Scattering) or ITC (Isothermal Titration Calorimetry). Cross-validate predicted binding modes (e.g., pyrimidinone interactions with kinase active sites) with mutagenesis studies or competitive inhibition assays .
Q. What strategies ensure reproducibility in synthetic protocols?
- Methodological Answer : Document critical process parameters (CPPs) such as mixing efficiency, heating/cooling rates, and reagent purity. Use PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) for real-time monitoring. For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility by standardizing residence times and temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
